molecular formula C7H12ClNO B1507803 1-(3-Chloro-piperidin-1-yl)-ethanone CAS No. 1039553-78-0

1-(3-Chloro-piperidin-1-yl)-ethanone

Cat. No. B1507803
CAS RN: 1039553-78-0
M. Wt: 161.63 g/mol
InChI Key: LFIPHGAMSYNZIK-UHFFFAOYSA-N
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Description

1-(3-Chloro-piperidin-1-yl)-ethanone, also known as 3-Chloromethyl-1-piperidinyl ethanone or CMPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPE is a piperidine derivative that is commonly used as a reagent in organic synthesis and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-piperidin-1-yl)-ethanone is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can result in improved cognitive function and memory retention.
Biochemical and Physiological Effects:
1-(3-Chloro-piperidin-1-yl)-ethanone has been shown to have several biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and memory retention. Additionally, it has been shown to have anxiolytic and antidepressant effects. However, further research is needed to fully understand the biochemical and physiological effects of CMPE.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Chloro-piperidin-1-yl)-ethanone in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, CMPE is relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using CMPE is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several future directions for research on 1-(3-Chloro-piperidin-1-yl)-ethanone. One area of research is the development of novel piperidine derivatives with potential pharmacological activities. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMPE. Another area of research is the development of new synthesis methods for CMPE that can improve the yield and purity of the final product. Finally, research is needed to fully understand the potential risks and safety precautions associated with the use of CMPE in scientific research.

Scientific Research Applications

1-(3-Chloro-piperidin-1-yl)-ethanone has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a reagent in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. CMPE has also been used as a precursor in the synthesis of novel piperidine derivatives with potential pharmacological activities. Additionally, CMPE has been used as a building block in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

1-(3-chloropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPHGAMSYNZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734576
Record name 1-(3-Chloropiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-piperidin-1-yl)-ethanone

CAS RN

1039553-78-0
Record name 1-(3-Chloropiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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